4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at position 4, a 1-(ethylsulfonyl)piperidin-3-yl moiety at position 5, and a thiol group at position 2.
Properties
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S2/c1-3-7-16-11(13-14-12(16)19)10-6-5-8-15(9-10)20(17,18)4-2/h3,10H,1,4-9H2,2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBATVVNRMCOOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the cyclization of hydrazine derivatives with α-haloketones or α-haloesters to form the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
Chemistry: In chemistry, 4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer, inflammation, and infections.
Industry: In industry, this compound can be used as a precursor for the synthesis of various chemicals and materials. Its versatility and reactivity make it a valuable component in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: Electron-withdrawing groups (e.g., ethylsulfonyl in the target compound) may reduce antioxidant activity compared to electron-donating groups like –NH₂ in AT . The quinolin-4-yl group in EGFR-targeting analogues enhances π-π stacking interactions with kinase domains .
Pharmacological Diversity: Anticancer: Quinoline-containing triazoles disrupt EGFR signaling but require structural optimization for potency . Antiviral: Hydrazinyl-substituted triazoles (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) show MERS-CoV helicase inhibition (docking score = −9.2 kcal/mol) . Antimicrobial: Piperidine-linked triazoles exhibit broad-spectrum activity, though less potent than standard antibiotics .
Key Observations:
Biological Activity
Basic Information
- Chemical Formula : C₁₂H₂₀N₄O₂S₂
- Molecular Weight : 316.44 g/mol
- CAS Number : 932875-78-0
- MDL Number : MFCD08569919
Structure
The structure of the compound features a triazole ring, which is known for its diverse biological activities. The presence of the ethylsulfonyl group and the piperidine moiety contributes to its unique pharmacological properties.
Research indicates that compounds containing a triazole ring often exhibit antifungal, antibacterial, and anticancer activities. The specific mechanisms can include:
- Inhibition of Enzymatic Activity : Triazoles often inhibit cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi, leading to cell membrane disruption.
- Modulation of Signaling Pathways : The compound may interact with various cellular signaling pathways, potentially influencing cell proliferation and apoptosis.
Antifungal Activity
Studies have shown that triazole derivatives can be effective against a range of fungal pathogens. For instance, compounds similar to 4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol have demonstrated significant antifungal properties in vitro against strains such as Candida albicans and Aspergillus fumigatus.
Anticancer Potential
Emerging research suggests that this compound may also possess anticancer properties. Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Study 1: Antifungal Efficacy
In a comparative study evaluating various triazole derivatives for antifungal activity, this compound exhibited potent activity against Candida species with an MIC (Minimum Inhibitory Concentration) value comparable to established antifungals like fluconazole.
Study 2: Cytotoxic Effects on Cancer Cells
A recent study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptotic markers, suggesting its potential as an anticancer agent.
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for 4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol?
Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry:
- Step 1: Formation of the triazole-thiol core via condensation of hydrazine derivatives with thiourea or thioamides under basic conditions .
- Step 2: Alkylation of the thiol group using alkyl halides (e.g., allyl bromide) in methanol with NaOH as a base .
- Step 3: Introduction of the ethylsulfonyl-piperidine moiety via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis (e.g., using a Milestone Flexi Wave system) improves reaction efficiency and yield for triazole derivatives .
Key Characterization Data:
| Parameter | Method | Example Result (Typical) |
|---|---|---|
| Purity | LC-MS | ≥95% |
| Structural Confirmation | ¹H/¹³C-NMR, FTIR | δ 8.2 ppm (triazole-H) |
| Elemental Composition | CHNS Analysis | C: 45.2%, H: 5.1% |
Q. How is this compound characterized to confirm its structural integrity and purity?
Methodological Answer: A combination of analytical techniques is used:
- Elemental Analysis: Validates stoichiometric ratios of C, H, N, and S .
- Spectroscopy:
- Mass Spectrometry (LC-MS): Verifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. What strategies optimize the compound’s bioavailability and pharmacokinetic properties through structural modifications?
Methodological Answer:
- S-Alkylation: Introducing lipophilic groups (e.g., ethylsulfonyl) enhances membrane permeability. For example, S-alkyl derivatives show improved logP values (2.1–3.5) compared to the parent thiol (logP = 1.2) .
- In Silico ADME Prediction: Tools like SwissADME predict blood-brain barrier penetration (e.g., 65% probability for ethylsulfonyl derivatives) and CYP450 enzyme interactions .
- Salt Formation: Protonation of the triazole nitrogen improves aqueous solubility (e.g., HCl salts achieve 12 mg/mL solubility in PBS) .
Q. What molecular targets and mechanisms are associated with this compound in oncology research?
Methodological Answer: The compound acts as a targeted protein degrader by binding to epidermal growth factor receptor (EGFR), inducing proteasomal degradation via ubiquitination. Key findings:
- EGFR Degradation: IC₅₀ = 0.8 µM in A549 lung cancer cells .
- Mechanistic Cascade: Degradation triggers apoptosis via caspase-3 activation (2.5-fold increase vs. controls) and inhibits proliferation (75% reduction at 10 µM) .
Contrast with PROTACs: Unlike traditional proteolysis-targeting chimeras, this compound does not require E3 ligase recruitment, reducing off-target effects .
Q. How can researchers resolve contradictions in reported antiradical activity data for triazole-thiol derivatives?
Methodological Answer: Discrepancies in DPPH radical scavenging assays (e.g., 88.89% vs. 53.78% at 1 × 10⁻³ M and 1 × 10⁻⁴ M, respectively) arise from:
- Concentration Dependence: Non-linear dose-response curves require testing across 4–5 log units .
- Structural Interference: Bulky substituents (e.g., 4-fluorobenzylidene) sterically hinder thiol group accessibility, reducing activity .
- Standardization: Normalize results to Trolox equivalents and control solvent effects (e.g., DMSO ≤1% v/v) .
Q. What experimental designs are recommended for evaluating antimicrobial and antifungal activity?
Methodological Answer:
-
MIC Assays: Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines). Example MIC values:
Strain MIC (µg/mL) S. aureus 16 C. albicans 32 -
Time-Kill Studies: Confirm bactericidal vs. bacteriostatic effects (e.g., ≥3-log reduction in CFU/mL at 24h) .
Q. How does this compound function in coordination chemistry, and what are its catalytic applications?
Methodological Answer: The triazole-thiol group acts as a bidentate ligand for transition metals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
